M8-B hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

M8-B hydrochloride interacts with the TRPM8 channel, a type of nonselective cation channel . It blocks cold-induced and icilin or methol-induced activation of rat, human, and murine TRPM8 channels . The IC50 values in rat range from 7.8 nM to 64.3 nM . It does not block other TRP channels .

Cellular Effects

This compound’s interaction with the TRPM8 channel can influence cell function. For example, it has been used to study its therapeutic efficiency on a mouse model of severe dry eye disease (DED) induced by the excision of extra-orbital lacrimal and Harderian glands .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activation of the TRPM8 channel . This blockade prevents the channel from responding to cold-induced and icilin or methol-induced activation .

Temporal Effects in Laboratory Settings

Its ability to block the TRPM8 channel suggests that it could have long-term effects on cellular function, particularly in in vitro or in vivo studies involving cold-induced or icilin-induced activation of the TRPM8 channel .

Dosage Effects in Animal Models

Its selective and potent antagonism of the TRPM8 channel suggests that it could have dose-dependent effects .

Metabolic Pathways

Given its interaction with the TRPM8 channel, it could potentially influence pathways involving this channel .

Transport and Distribution

Given its interaction with the TRPM8 channel, it could potentially be transported and distributed in a manner similar to other TRPM8 channel antagonists .

Subcellular Localization

Given its interaction with the TRPM8 channel, it could potentially be localized in areas of the cell where this channel is present .

准备方法

合成路线和反应条件

M8 B 盐酸盐的合成涉及多个步骤,从制备核心噻吩结构开始。关键步骤包括:

噻吩环的形成: 这通常通过涉及合适前体的环化反应来实现。

氨基乙基的引入: 此步骤涉及噻吩衍生物与适当胺的反应。

甲氧基苯基的连接: 这是通过取代反应完成的,其中甲氧基苯基被引入噻吩环。

盐酸盐的形成: 最后一步涉及化合物与盐酸反应形成盐酸盐.

工业生产方法

M8 B 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:

反应温度和时间: 这些参数经过精心控制,以最大限度地提高产量。

纯化步骤: 重结晶和色谱等技术用于纯化最终产品.

化学反应分析

反应类型

M8 B 盐酸盐经历了几种类型的化学反应,包括:

氧化: 噻吩环可以在特定条件下被氧化。

还原: 该化合物可以被还原以形成不同的衍生物。

取代: 甲氧基苯基可以被其他官能团取代.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

主要产品

科学研究应用

M8 B 盐酸盐在科学研究中具有广泛的应用,包括:

化学: 用作研究TRPM8通道及其抑制剂的模型化合物。

生物学: 有助于理解TRPM8在感觉感知和体温调节中的作用。

医学: 研究其在慢性疼痛和干眼症等疾病中的潜在治疗效果。

工业: 用于开发针对TRPM8通道的新药 .

作用机制

M8 B 盐酸盐通过选择性阻断TRPM8通道发挥作用。该通道被冷温度和薄荷醇激活,导致冷的感觉。通过阻断该通道,M8 B 盐酸盐抑制TRPM8的冷诱导激活,从而降低冷的感觉 . 所涉及的分子靶标包括TRPM8通道本身,受影响的途径与感觉感知和体温调节有关 .

相似化合物的比较

M8 B 盐酸盐在作为TRPM8通道阻断剂的高选择性和效力方面是独一无二的。类似的化合物包括:

伊西林: 另一种TRPM8通道阻断剂,但与M8 B 盐酸盐相比选择性较低。

薄荷醇: 一种天然化合物,激活TRPM8,在涉及M8 B 盐酸盐的研究中用作参考。

WS-12: 一种合成的TRPM8激动剂,用于研究该通道的激活.

属性

IUPAC Name |

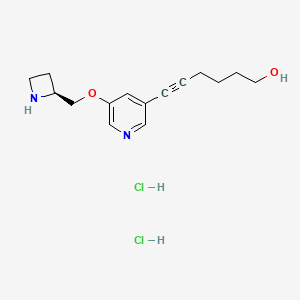

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQJBHACRTZLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)